An In-depth Technical Guide to TRV055 Hydrochloride: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor
An In-depth Technical Guide to TRV055 Hydrochloride: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 hydrochloride is a synthetic peptide and a potent, G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] Specifically, it exhibits a bias towards the Gαq signaling pathway.[3] This selective activation of the Gαq-mediated signaling cascade, while having a lesser effect on β-arrestin recruitment, makes TRV055 a valuable tool for dissecting the distinct physiological and pathological roles of these two pathways downstream of AT1R activation.[4]
This technical guide provides a comprehensive overview of TRV055 hydrochloride, including its mechanism of action, key in vitro effects, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing TRV055 as a research tool to investigate AT1R signaling and its implications in various disease models, particularly those involving fibrosis.
Core Concepts: Biased Agonism at the AT1R
G protein-coupled receptors (GPCRs), such as the AT1R, are capable of activating multiple intracellular signaling pathways, primarily through G proteins and β-arrestins. While the endogenous ligand, Angiotensin II, activates both pathways, "biased agonists" selectively engage one pathway over the other.
TRV055 is characterized as a Gq-biased agonist . This means it preferentially activates the Gαq protein-mediated signaling cascade, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) phosphates and diacylglycerol, and an increase in intracellular calcium.[3] This is in contrast to β-arrestin-biased agonists, which primarily stimulate signaling pathways mediated by β-arrestin, such as those involved in receptor desensitization, internalization, and activation of certain kinases.[4]
The Gq-biased nature of TRV055 makes it a specific tool to study the consequences of selective Gαq activation in various cell types, particularly in fibroblasts where this pathway is linked to pro-fibrotic responses.[1]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | TRV055 hydrochloride |
| Synonyms | TRV120055 hydrochloride |
| Molecular Formula | C42H58ClN9O9 |
| Molecular Weight | 868.42 g/mol |
| Appearance | White to off-white solid |
In Vitro Pharmacology and Efficacy
TRV055 has been demonstrated to elicit robust responses in in vitro models, particularly in cardiac fibroblasts. While specific EC50 values from comprehensive dose-response studies are not widely published, effective concentrations have been reported in the nanomolar to low micromolar range.
| Parameter | Cell Type | Observed Effect | Effective Concentration | Duration |
| Fibroblast Proliferation | Human Cardiac Fibroblasts | Induction of proliferation | 200 nM | 24 hours |
| Collagen I Expression | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |
| α-SMA Expression | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |
| Stress Fiber Formation | Human Cardiac Fibroblasts | Promotion | 200 nM | 24 hours |
| TGF-β1 Secretion | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |
| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | Promotion | 200 nM | 30 minutes |
| Collagen Secretion | Adult Rat Myofibroblasts | Induction | 1 µM | Not Specified |
Signaling Pathways
TRV055 hydrochloride exerts its effects primarily through the activation of the AT1R and the subsequent Gαq-mediated signaling cascade. This leads to the downstream activation of pathways involved in cellular growth, differentiation, and extracellular matrix deposition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro effects of TRV055 hydrochloride.
Fibroblast Proliferation Assessment (Scratch Wound Healing Assay)
This assay measures cell migration and proliferation, key components of the fibrotic response.
Protocol:
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Cell Seeding: Plate human cardiac fibroblasts in 12-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).
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Serum Starvation (Optional): Once confluent, replace the growth medium with serum-free medium for 12-24 hours to synchronize the cell cycle.
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Scratching: Use a sterile p200 pipette tip to make a straight scratch down the center of each well.
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Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells.
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Treatment: Add serum-free medium containing various concentrations of TRV055 hydrochloride (e.g., 0, 10, 100, 200, 1000 nM) to the respective wells.
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Imaging: Immediately capture images of the scratches at designated locations using a phase-contrast microscope (Time 0). Mark the locations for subsequent imaging.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
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Final Imaging: After 24 hours, capture images at the same locations as Time 0.
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Analysis: Measure the width of the scratch at multiple points for each image and calculate the average wound closure. Alternatively, use image analysis software (e.g., ImageJ) to quantify the cell-free area at Time 0 and 24 hours.
Quantification of Protein Expression (Western Blot)
This method is used to measure the expression levels of key fibrotic markers, such as collagen I and α-smooth muscle actin (α-SMA), as well as the activation of signaling proteins like ERK1/2.
Protocol:
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Cell Culture and Treatment: Plate human cardiac fibroblasts and grow to 80-90% confluency. Treat with TRV055 hydrochloride at the desired concentrations and for the specified durations (e.g., 200 nM for 24 hours for collagen I and α-SMA; 200 nM for 30 minutes for p-ERK1/2).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against collagen I (e.g., 1:1000 dilution), α-SMA (e.g., 1:1000 dilution), phospho-ERK1/2 (e.g., 1:1000 dilution), and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Measurement of TGF-β1 Secretion (ELISA)
This protocol quantifies the amount of TGF-β1 secreted by fibroblasts into the cell culture medium following treatment with TRV055 hydrochloride.
Protocol:
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Cell Culture and Treatment: Plate human cardiac fibroblasts in a multi-well plate and treat with TRV055 hydrochloride (e.g., 200 nM) for 24 hours in serum-free medium.
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Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
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Sample Activation: TGF-β1 is often secreted in a latent form. Activate the samples according to the ELISA kit manufacturer's instructions (typically involving acidification followed by neutralization).
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ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This generally involves:
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Adding standards and activated samples to a 96-well plate pre-coated with a TGF-β1 capture antibody.
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Incubating to allow TGF-β1 to bind.
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Washing the plate.
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Adding a biotinylated detection antibody.
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Incubating and washing.
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Adding streptavidin-HRP.
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Incubating and washing.
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Adding a substrate solution and stopping the reaction.
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Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
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Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of TGF-β1 in the samples.
Conclusion
TRV055 hydrochloride is a powerful research tool for investigating the nuanced signaling of the Angiotensin II Type 1 Receptor. Its Gq-biased agonism provides a means to specifically probe the downstream consequences of this pathway, offering valuable insights into the molecular mechanisms of fibrosis and other pathological processes. The experimental protocols detailed in this guide provide a robust framework for characterizing the in vitro activity of TRV055 and similar compounds, thereby facilitating further research and drug discovery efforts in this area.
